

Application Notes: Benzyl 2-amino-3-hydroxypropanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 2-amino-3-hydroxypropanoate*

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Introduction

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid L-serine, is a highly valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of three distinct functional groups—a primary amine, a primary alcohol, and a carboxylic acid (protected as a benzyl ester)—makes it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules. The benzyl ester functionality offers moderate stability and can be selectively removed under various conditions, most commonly via hydrogenolysis, which is orthogonal to many other protecting groups used for the amine and hydroxyl moieties.

This document provides detailed application notes and experimental protocols for the use of **Benzyl 2-amino-3-hydroxypropanoate** and its N-protected derivatives in the synthesis of key chiral structures, including aziridines, β -lactams, morpholinones, and as a precursor for diastereoselective transformations.

Key Applications and Protocols

Synthesis of Chiral Aziridine-2-carboxylates

Chiral aziridine-2-carboxylates are valuable synthetic intermediates, serving as precursors to a variety of non-proteinogenic amino acids, β -lactam antibiotics, and other nitrogen-containing compounds. The direct conversion of N-protected serine benzyl esters to aziridines proceeds with retention of stereochemistry at the α -carbon.

Experimental Protocol: Synthesis of Benzyl (2S)-1-tritylaziridine-2-carboxylate

This protocol details the one-pot synthesis of a protected aziridine from N-trityl-L-serine benzyl ester. The trityl group provides steric bulk, which facilitates the selective activation of the hydroxyl group and subsequent intramolecular cyclization.

- Materials: N-trityl-L-serine benzyl ester, Triethylamine (Et₃N), Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂).
- Procedure:
 - Dissolve N-trityl-L-serine benzyl ester (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -50 °C using a dry ice/acetone bath.
 - Add triethylamine (2.2 eq) dropwise to the cooled solution.
 - Slowly add a solution of sulfuryl chloride (1.1 eq) in CH₂Cl₂, maintaining the temperature at -50 °C.
 - Stir the reaction mixture at -50 °C for 1 hour.
 - Allow the reaction to warm to room temperature and stir for an additional 2 hours.
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

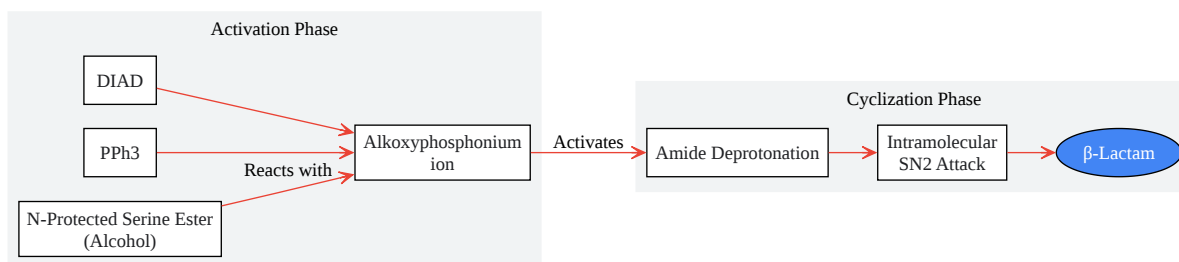
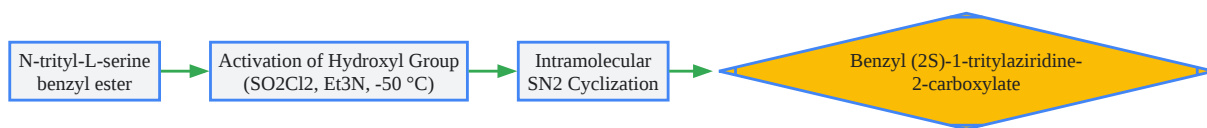
- Purify the crude product by column chromatography on silica gel.

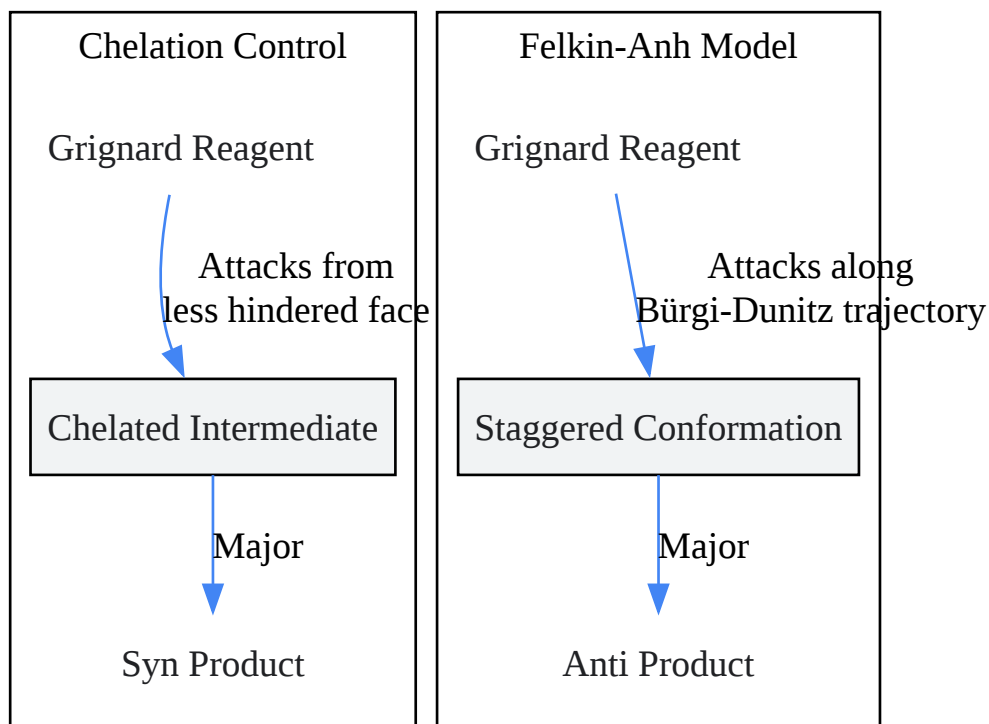
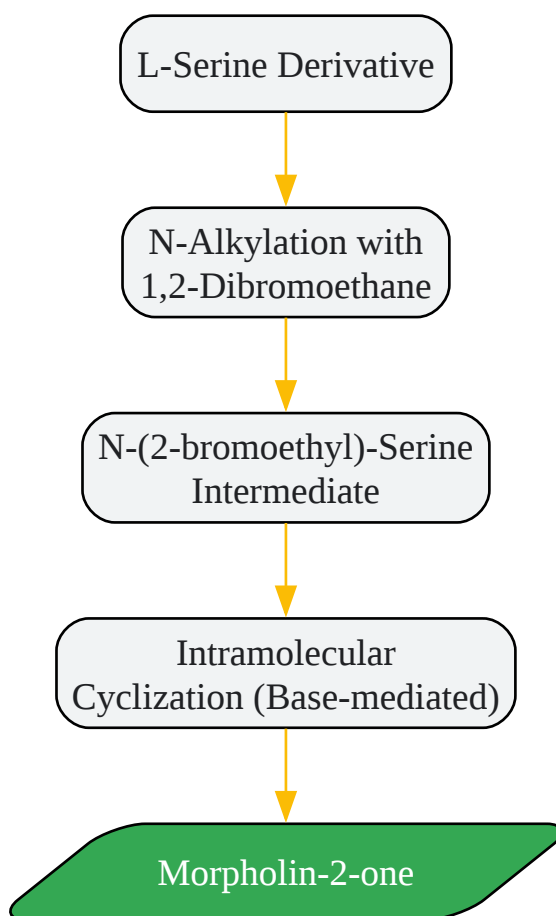
Quantitative Data:

Product	Starting Material	Reagents	Solvent	Temperature (°C)	Yield (%)	Reference
Benzyl (2S)-1-tritylaziridine e-2-carboxylate	N-trityl-L-serine benzyl ester	SO ₂ Cl ₂ , Et ₃ N	CH ₂ Cl ₂	-50 to RT	Excellent	[1]

Note: "Excellent" yield is reported in the literature; specific numerical yield is not provided.

Logical Workflow for Aziridination:





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Benzyl 2-amino-3-hydroxypropanoate as a Versatile Chiral Building Block]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3187787#use-of-benzyl-2-amino-3-hydroxypropanoate-as-a-chiral-building-block>]

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